Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound has a benzyloxy group attached to the sixth position of the indazole ring and an ethyl ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and appropriate bases.
Esterification: The carboxylic acid group at the third position can be esterified using ethanol and acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Ethyl 6-(methoxy)-1H-indazole-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 6-(phenoxy)-1H-indazole-3-carboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, recognized for its diverse biological activities. This article reviews its pharmacological properties, including anticancer potential, antimicrobial effects, and other relevant biological activities.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 296.32 g/mol. Its structure features an indazole core with a benzyloxy group at the 6-position and an ethyl ester at the 3-position, which are crucial for its biological activity. The indazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indazole moieties can inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, treatment of K562 leukemia cells with this compound resulted in increased apoptosis rates, which were confirmed by Annexin V-FITC/PI assays .
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle in the G0/G1 phase, disrupting normal cellular processes and leading to cancer cell death .
- Protein Expression Modulation : It affects the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax. Specifically, it decreases Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), thereby promoting apoptosis .
Case Study: K562 Cell Line
In a controlled study, K562 cells treated with varying concentrations of this compound demonstrated significant dose-dependent increases in apoptosis rates:
Concentration (µM) | Total Apoptosis Rate (%) |
---|---|
10 | 9.64 |
12 | 16.59 |
14 | 37.72 |
This data suggests a strong correlation between concentration and apoptotic response .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties . Similar compounds within the indazole class have been reported to possess antibacterial and antifungal activities.
Antibacterial Effects
Research indicates that derivatives of indazole can effectively inhibit bacterial growth. For example, certain synthesized indazole derivatives showed significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 25 µg/mL against various bacterial strains .
Antifungal Effects
Additionally, some studies have reported that indazole derivatives exhibit antifungal activity against Candida albicans. The effectiveness of these compounds was evaluated using standard methods, revealing promising results in inhibiting fungal growth .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps that can affect yield and purity. A common method reported yields approximately 36.4% efficiency under specific conditions involving hydrogen chloride and refluxing. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
Compound Structure | Biological Activity |
---|---|
This compound | Anticancer, Antimicrobial |
Similar Indazole Derivatives | Varies; often anticancer or antimicrobial |
This table illustrates how modifications to the indazole structure can influence its pharmacological properties.
Properties
IUPAC Name |
ethyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-9-8-13(10-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFLWHXQVSWZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699958 | |
Record name | Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-12-3 | |
Record name | Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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